Zero Rotatable Bonds: Conformational Rigidity Differentiates 4-Cyclohexylideneazepane HCl from 4-Cyclohexylazepane HCl
4-Cyclohexylideneazepane hydrochloride possesses zero rotatable bonds due to the exocyclic double bond locking the cyclohexylidene group into a fixed geometry relative to the azepane ring, in contrast to 4-cyclohexylazepane hydrochloride which has one rotatable bond about the C4–cyclohexyl connection [1]. This difference directly impacts the conformational entropy penalty upon target binding and the reproducibility of pharmacophore presentation across replicate experiments.
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 4-Cyclohexylazepane hydrochloride (saturated analog, CAS 2098108-50-8): 1 |
| Quantified Difference | Absolute reduction: 1 rotatable bond; represents complete restriction of C4–cyclohexyl rotation vs. freely rotating sp³-sp³ single bond in the saturated comparative compound |
| Conditions | Computed property, PubChem (CDK/Cactvs descriptors). Applies to the free base amine in silico. |
Why This Matters
For groups designing structure-based assays or performing molecular docking, the fixed orientation of the cyclohexylidene group ensures consistent ligand pose and reduces the entropic penalty variability that can complicate SAR interpretation across batches or analogs.
- [1] PubChem. Compound Summary for CID 126845005: 4-Cyclohexylideneazepane hydrochloride. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/126845005 View Source
